4-bromo-N-ethyl-N-methyl-3-(trifluoromethyl)benzamide

CAS No.: 1538107-61-7

Cat. No.: VC2733615

Molecular Formula: C11H11BrF3NO

Molecular Weight: 310.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1538107-61-7 |

|---|---|

| Molecular Formula | C11H11BrF3NO |

| Molecular Weight | 310.11 g/mol |

| IUPAC Name | 4-bromo-N-ethyl-N-methyl-3-(trifluoromethyl)benzamide |

| Standard InChI | InChI=1S/C11H11BrF3NO/c1-3-16(2)10(17)7-4-5-9(12)8(6-7)11(13,14)15/h4-6H,3H2,1-2H3 |

| Standard InChI Key | HRUYBQIJSLFJRU-UHFFFAOYSA-N |

| SMILES | CCN(C)C(=O)C1=CC(=C(C=C1)Br)C(F)(F)F |

| Canonical SMILES | CCN(C)C(=O)C1=CC(=C(C=C1)Br)C(F)(F)F |

Introduction

Chemical Identity and Structural Characteristics

Basic Chemical Information

4-bromo-N-ethyl-N-methyl-3-(trifluoromethyl)benzamide is identified by the CAS Registry Number 1538107-61-7, which serves as its unique chemical identifier in scientific databases and literature. The compound's molecular formula is C₁₁H₁₁BrF₃NO, indicating its composition of 11 carbon atoms, 11 hydrogen atoms, 1 bromine atom, 3 fluorine atoms, 1 nitrogen atom, and 1 oxygen atom . The molecular weight of this compound is precisely 310.11 g/mol, which places it in the category of medium-sized organic molecules .

| Property | Value |

|---|---|

| CAS Number | 1538107-61-7 |

| Molecular Formula | C₁₁H₁₁BrF₃NO |

| Molecular Weight | 310.11 g/mol |

| Formal Name | 4-bromo-N-ethyl-N-methyl-3-(trifluoromethyl)benzamide |

Structural Features

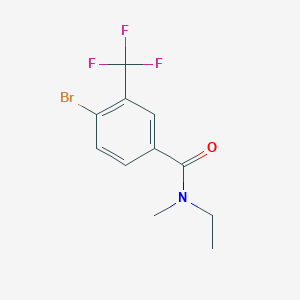

The molecular structure of 4-bromo-N-ethyl-N-methyl-3-(trifluoromethyl)benzamide encompasses several key structural elements that contribute to its distinctive chemical properties. Central to its architecture is a benzene ring featuring two halogenated substituents - a bromine atom at the para-position (position 4) and a trifluoromethyl group at the meta-position (position 3). The benzene ring is connected to a tertiary amide functional group, where the nitrogen atom is substituted with both methyl and ethyl groups, creating a characteristically non-planar geometry around the nitrogen center due to its sp³ hybridization.

The unique arrangement of these structural elements creates a molecule with an asymmetric electron distribution, particularly influenced by the electron-withdrawing nature of both the bromine atom and the trifluoromethyl group. These electron-withdrawing groups significantly affect the electron density distribution across the aromatic ring, making certain positions more susceptible to nucleophilic attack while reducing the reactivity toward electrophilic substitution reactions.

Physical and Chemical Properties

Physical Characteristics

While specific experimental physical data for 4-bromo-N-ethyl-N-methyl-3-(trifluoromethyl)benzamide is limited in the available literature, reasonable predictions can be made based on its chemical structure and similar compounds. As a substituted benzamide with multiple halogen atoms, it is anticipated to exist as a crystalline solid at standard temperature and pressure. The presence of both the bromine atom and trifluoromethyl group would impart relatively high density to the compound compared to non-halogenated analogs.

Several key physical properties of 4-bromo-N-ethyl-N-methyl-3-(trifluoromethyl)benzamide remain undetermined experimentally, including its melting point, boiling point, specific density, and flash point, as indicated by the available chemical databases . This gap highlights an opportunity for further experimental characterization of this compound.

| Physical Property | Value |

|---|---|

| Physical State | Likely crystalline solid |

| Melting Point | Not determined |

| Boiling Point | Not determined |

| Density | Not determined |

| Flash Point | Not determined |

Chemical Reactivity

The chemical reactivity of 4-bromo-N-ethyl-N-methyl-3-(trifluoromethyl)benzamide is largely dictated by its functional groups. The tertiary amide functionality exhibits reduced reactivity toward nucleophilic acyl substitution reactions compared to primary or secondary amides due to steric hindrance and electronic effects. This reduced reactivity is further enhanced by the electron-withdrawing effects of the bromine and trifluoromethyl substituents, which decrease electron density at the carbonyl carbon.

The bromine atom at position 4 represents a potential site for various metal-catalyzed coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. These reactions could serve as valuable synthetic pathways for creating more complex molecules using this compound as a building block. The trifluoromethyl group, known for its strong electron-withdrawing properties and metabolic stability, significantly influences the electronic distribution within the molecule and may contribute to potential applications in pharmaceutical contexts.

Synthesis and Preparation Methods

Alternative Synthetic Routes

An alternative approach to synthesizing 4-bromo-N-ethyl-N-methyl-3-(trifluoromethyl)benzamide might involve a retrosynthetic strategy focusing on installing the halogen substituents at different stages. For example:

-

Starting with N-ethyl-N-methylbenzamide and introducing the trifluoromethyl group at position 3 through directed metalation followed by trifluoromethylation

-

Subsequent bromination at position 4 using selective brominating agents

This approach would require careful control of regioselectivity, potentially utilizing directing groups or specialized reaction conditions to achieve the desired substitution pattern.

Analytical Characterization

Spectroscopic Analysis

The comprehensive characterization of 4-bromo-N-ethyl-N-methyl-3-(trifluoromethyl)benzamide would typically involve several complementary spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy would provide crucial structural information, with ¹H NMR revealing characteristic peaks for the aromatic protons, methyl and ethyl protons, while ¹³C NMR would confirm the carbon framework including the carbonyl carbon and the carbon atoms bearing the bromine and trifluoromethyl substituents.

¹⁹F NMR spectroscopy would be particularly valuable for characterizing the trifluoromethyl group, typically appearing as a singlet with a chemical shift around -60 to -65 ppm relative to CFCl₃. The presence of three fluorine atoms in identical chemical environments would result in a characteristic signal that could serve as a diagnostic feature for this compound.

Infrared (IR) spectroscopy would reveal the characteristic amide carbonyl stretching vibration, typically observed in the region of 1630-1650 cm⁻¹ for tertiary amides, which is slightly lower than the frequency observed for primary or secondary amides due to the absence of N-H stretching and the presence of nitrogen substituents.

Mass Spectrometric Analysis

Mass spectrometry would provide definitive confirmation of the molecular formula through accurate mass measurement. The molecular ion peak would appear at m/z 310, with characteristic isotope patterns due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in approximately equal abundance), resulting in a distinctive M and M+2 peak pattern. Fragmentation patterns would likely include the loss of the ethyl group, methyl group, and potentially the trifluoromethyl moiety, providing further structural confirmation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume